2-Chloro-4-nitrotoluene

Process Chemistry Selectivity Yield Optimization

Specify 2-Chloro-4-nitrotoluene (CAS 121-86-8), the isomer critical for reliable industrial synthesis. Its unique 2-chloro-4-nitro substitution pattern is essential for cost-effective Chlorotoluron herbicide production and dictates the shade and fastness of C.I. Acid Yellow 17. The higher crystalline melting point (61-68°C), over 20°C above its 4-chloro-2-nitro regioisomer, facilitates safer handling and precise purification in pharmaceutical intermediate manufacturing. Substitution risks compromised yields and product failure.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 121-86-8
Cat. No. B140621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-nitrotoluene
CAS121-86-8
Synonyms1-Chloro-2-methyl-5-nitrobenzene;  2-Chloro-1-methyl-4-nitrobenzene;  2-Chloro-4-nitro-1-methylbenzene;  2-Chloro-4-nitrophenylmethane;  3-Chloro-4-methyl-1-nitrobenzene;  3-Chloro-4-methylnitrobenzene;  4-Nitro-2-chlorotoluene;  NSC 60111; 
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C7H6ClNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3
InChIKeyLLYXJBROWQDVMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ALCOHOL, ETHER

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-nitrotoluene (CAS 121-86-8): Chemical Identity and Industrial Role for Procurement


2-Chloro-4-nitrotoluene (CAS 121-86-8) is a chlorinated nitrotoluene isomer characterized by a methyl group at position 1, a chlorine atom at position 2, and a nitro group at position 4 on the aromatic ring [1]. This pale yellow crystalline solid, with a molecular weight of 171.58 g/mol and a melting point of 61-68°C, is insoluble in water but readily dissolves in most organic solvents [1][2]. It serves as a critical intermediate in the synthesis of herbicides, pharmaceuticals, and dyes, owing to the distinct electronic and steric environment created by its specific substitution pattern .

Why 2-Chloro-4-nitrotoluene Cannot Be Casually Replaced by Its Isomers or Analogs


While several chloronitrotoluene isomers and related compounds exist, their divergent substitution patterns yield fundamentally different physicochemical properties, reactivity profiles, and commercial availabilities. For instance, the regioisomer 4-chloro-2-nitrotoluene (CAS 89-59-8) exhibits a melting point of approximately 39°C [1], a difference of over 20°C from 2-chloro-4-nitrotoluene, which profoundly impacts handling, purification, and formulation processes. Furthermore, the relative orientation of the electron-withdrawing nitro group and the chlorine substituent dictates the regioselectivity of subsequent synthetic transformations and the ultimate performance of the final product [2]. Consequently, substituting one isomer for another without rigorous process validation risks compromising synthetic yields, product purity, and downstream efficacy, making precise specification essential for reliable research and industrial outcomes.

Quantitative Comparative Evidence for 2-Chloro-4-nitrotoluene Differentiation


Synthesis Selectivity: Enhanced Yield in Electrophilic Chlorination of 4-Nitrotoluene

In the electrophilic ring chlorination of 4-nitrotoluene, the use of iodine as a co-catalyst with FeCl3 significantly increases the selectivity for the 2-chloro-4-nitrotoluene isomer compared to using FeCl3 alone. While FeCl3 alone achieves a maximum selectivity of ~92% for the target compound [1][2], the addition of iodine boosts this selectivity to over 96% [1]. This enhanced selectivity directly reduces the formation of problematic by-products like 2,6-dichloro-4-nitrotoluene and 4-nitrobenzyl chloride, simplifying downstream purification and improving overall process economics [1].

Process Chemistry Selectivity Yield Optimization

Electronic Structure and Stability: HOMO-LUMO Gap Comparison with Regioisomer

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level reveal that 2-chloro-4-nitrotoluene (2Cl4NT) possesses a larger HOMO-LUMO energy gap than its regioisomer 4-chloro-2-nitrotoluene (4Cl2NT). The calculated HOMO and LUMO energies for 2Cl4NT are -6.98 eV and -2.78 eV, respectively, yielding a gap of 4.20 eV [1]. In contrast, 4Cl2NT exhibits HOMO and LUMO energies of -6.54 eV and -2.36 eV, resulting in a smaller gap of 4.18 eV [1]. A larger HOMO-LUMO gap is generally associated with higher kinetic stability and lower chemical reactivity, which can be advantageous for storage and handling, as well as for controlling selectivity in subsequent reactions.

Computational Chemistry DFT Stability

Thermodynamic Stability: Entropy and Heat Capacity Differences from DFT

Computational analysis using the B3LYP/6-311++G** method provides quantitative thermodynamic parameters that differentiate 2-chloro-4-nitrotoluene (2Cl4NT) from its isomer 4-chloro-2-nitrotoluene (4Cl2NT). At 298.15 K, 2Cl4NT exhibits a standard entropy (S) of 482.72 J/mol·K and a heat capacity at constant pressure (Cp) of 197.45 J/mol·K, whereas 4Cl2NT has a slightly higher entropy of 487.18 J/mol·K and a Cp of 199.87 J/mol·K [1]. These differences, while modest, indicate that 2Cl4NT is the more ordered, and thus potentially the more crystalline and easier to purify, of the two isomers.

Thermodynamics Computational Chemistry Physical Properties

Melting Point: A Critical Process Parameter for Handling and Formulation

2-Chloro-4-nitrotoluene possesses a melting point of 61-68°C [1], which is approximately 25-30°C higher than that of its regioisomer 4-chloro-2-nitrotoluene, which melts at 37-39°C [2]. This substantial difference directly impacts the compound's physical state at ambient temperatures and its behavior during crystallization, drying, and storage. The higher melting point of 2-chloro-4-nitrotoluene allows it to be handled as a free-flowing crystalline powder at room temperature, whereas the lower-melting isomer may be waxy or oily, leading to clumping and complicating accurate weighing and transfer.

Physical Properties Crystallization Process Engineering

Application Specificity: The Essential Intermediate for Herbicide Chlorotoluron

2-Chloro-4-nitrotoluene is a uniquely required intermediate for the commercial synthesis of the phenylurea herbicide Chlorotoluron (CAS 15545-48-9) [1]. The specific 2-chloro-4-nitro substitution pattern on the toluene ring is essential for the subsequent synthetic steps leading to the active herbicidal agent. In contrast, regioisomers such as 4-chloro-2-nitrotoluene do not lead to Chlorotoluron and instead serve as precursors for different classes of compounds or are not utilized in major agrochemical pathways. This establishes a direct, non-substitutable link between the specific isomer and a large-volume industrial application.

Agrochemical Herbicide Synthetic Utility

Validated Industrial and Research Scenarios for 2-Chloro-4-nitrotoluene Utilization


Large-Scale Synthesis of the Herbicide Chlorotoluron

2-Chloro-4-nitrotoluene is the indispensable starting material for the multi-ton production of Chlorotoluron, a selective systemic herbicide used to control grass weeds in cereal crops. The high synthesis selectivity achievable for this isomer (see Section 3, Evidence Item 1) ensures cost-effective and high-purity manufacturing of this widely used agrochemical [1].

Manufacture of Acid Dyes and Pigments

The compound serves as a crucial diazo component in the synthesis of specific acid dyes, including C.I. Acid Yellow 17, C.I. Acid Orange 51, and C.I. Acid Orange 56 [2]. Its distinct substitution pattern, and the resulting electronic properties (see Section 3, Evidence Item 2), dictates the color and fastness properties of the final dyestuff, making isomer substitution impossible without altering the shade and performance.

Precursor for Pharmaceutical Building Blocks

2-Chloro-4-nitrotoluene is employed in the preparation of pharmaceutical intermediates, notably 3-chloro-4-methylaniline, which is further utilized in the synthesis of various active pharmaceutical ingredients (APIs) [3]. The higher melting point and crystalline nature of this isomer (see Section 3, Evidence Item 4) facilitate safer and more precise handling during the multistep synthesis of high-value pharmaceutical compounds.

Fundamental Research in Regioselective Electrophilic Aromatic Substitution

As a model substrate, 2-chloro-4-nitrotoluene is used to study the additive directing effects of methyl and nitro groups in electrophilic aromatic substitution. The quantitative selectivity data (see Section 3, Evidence Item 1) provides a benchmark for understanding and optimizing catalyst systems in academic and industrial process chemistry research [1].

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